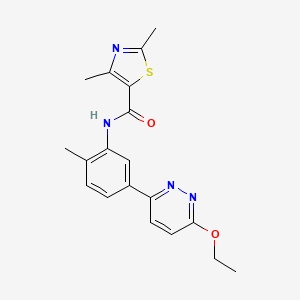

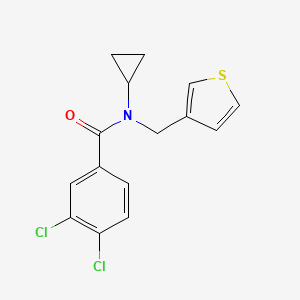

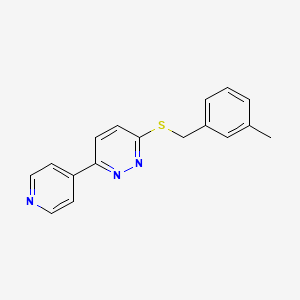

4-(2,5-dichlorothiophene-3-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2,5-Dichlorothiophene-3-carbonyl chloride” is a chemical compound used for research and development . It is not intended for medicinal or household use .

Synthesis Analysis

The synthesis of “2,5-Dichlorothiophene-3-carbonyl chloride” involves the reaction of “2,5-dichloro-thiophene-3-carboxylic acid” with “oxalyl chloride” in the presence of “dimethylformamide” in dichloromethane . The reaction yields “2,5-Dichlorothiophene-3-carbonyl chloride” quantitatively .Physical And Chemical Properties Analysis

The molecular formula of “2,5-Dichlorothiophene-3-carbonyl chloride” is C5HCl3OS and its molecular weight is 215.48 . Its boiling point is 125°C at 15mm .Scientific Research Applications

Photolabile Protection of Carbonyl Compounds

Carbonyl compounds, including aldehydes and ketones, can be caged as photolabile entities for controlled release upon irradiation. This process involves their acetalization followed by oxidative demethylation to produce photolabile compounds, which are inert until activated by light, showcasing an application in the controlled release of chemicals upon light exposure (Kostikov, Malashikhina, & Popik, 2009).

Chemical Synthesis and Reactions

Thiophene derivatives undergo various chemical reactions, reflecting their versatile application in organic synthesis. For example, chlorinated hydroxythiophenes have been synthesized and studied for their tautomeric properties and reactions, contributing to the field of synthetic organic chemistry and materials science (Skramstad, Lunde, Hope, Bjørnstad, & Frøyen, 2000).

Antimicrobial Applications

New quinoxaline derivatives, incorporating thiophene units, have been synthesized and screened for antimicrobial activity. These compounds are of interest due to their potential as antibacterial and antifungal agents, indicating an application in developing new therapeutics (Naganagowda & Petsom, 2011).

Optical and Electronic Materials

Thiophene derivatives are also explored for their optical properties, such as in the synthesis of new thiophene-based compounds for photovoltaic applications. These materials exhibit specific absorption and emission properties, highlighting their utility in the development of optoelectronic devices (Nurulla, 2007).

Safety And Hazards

“2,5-Dichlorothiophene-3-carbonyl chloride” is a hazardous substance. It can cause severe skin burns and eye damage . In case of inhalation, move the victim into fresh air and give artificial respiration if necessary . In case of skin contact, remove contaminated clothing and wash off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . In case of ingestion, rinse mouth with water and do not induce vomiting .

properties

IUPAC Name |

4-(2,5-dichlorothiophene-3-carbonyl)-1,3-dihydroquinoxalin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2N2O2S/c14-10-5-7(12(15)20-10)13(19)17-6-11(18)16-8-3-1-2-4-9(8)17/h1-5H,6H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGTUAMQAKJMWMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=CC=CC=C2N1C(=O)C3=C(SC(=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2,5-dichlorothiophene-3-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-(3-chloro-2-methylphenyl)-1,7-dimethyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2966027.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2966032.png)

![(E)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-3-phenylprop-2-en-1-one](/img/structure/B2966038.png)

![N-([2,3'-bifuran]-5-ylmethyl)-3,5-dimethylisoxazole-4-carboxamide](/img/structure/B2966039.png)